Z-Nle-OH

Catalog No.
S800955
CAS No.
39608-30-5
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Nle-OH

CAS Number

39608-30-5

Product Name

Z-Nle-OH

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1

InChI Key

NMYWMOZOCYAHNC-LBPRGKRZSA-N

SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

Z-Nle-OH;Z-L-Norleucine;39608-30-5;AmbotzZAA1231;AC1ODTKN;SCHEMBL4126228;N-benzyloxycarbonyl-L-norleucine;04527_FLUKA;CTK4I1603;MolPort-003-925-102;NMYWMOZOCYAHNC-LBPRGKRZSA-N;N-(Benzyloxycarbonyl)-L-norleucine;ZINC1638009;5198AB;MFCD00063170;AKOS015911505;AM82592;AJ-28531;AK-81336;L-Norleucine,N-[(phenylmethoxy)carbonyl]-;FT-0698374;K-8506;(2S)-2-(phenylmethoxycarbonylamino)hexanoicacid;(S)-2-(((Benzyloxy)carbonyl)amino)hexanoicacid;I14-37318

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1

Biochemistry

Methods of Application: In peptide synthesis, Z-Nle-OH is incorporated into peptides via standard solid-phase synthesis techniques

Results and Outcomes: The use of Z-Nle-OH in peptide synthesis has been shown to yield peptides with high purity levels, often exceeding 98% as determined by HPLC analysis. The enantiomer content is kept below 0.5%, indicating a high degree of stereochemical integrity .

Medicinal Chemistry

Application Summary: In medicinal chemistry, Z-Nle-OH is utilized for the synthesis of drug precursors, particularly those that require the incorporation of non-standard amino acids.

Methods of Application: The compound is used in solution-phase peptide synthesis, where it is coupled with other amino acids or pharmaceutical intermediates under controlled conditions to form the desired product.

Results and Outcomes: The synthesis processes involving Z-Nle-OH lead to the production of complex drug molecules. The efficacy of these molecules is often assessed through ligand-binding assays, where Z-Nle-OH derivatives demonstrate suitable binding properties .

Analytical Chemistry

Application Summary: Z-Nle-OH finds applications in analytical chemistry, where it serves as a standard or reference compound in chromatographic analyses.

Methods of Application: It is used in calibration curves for HPLC and other chromatographic methods to determine the concentration of similar compounds in a mixture.

Results and Outcomes: The use of Z-Nle-OH as a standard allows for accurate quantification of analytes with a margin of error typically less than 2%, facilitating precise analytical measurements .

Z-Nle-OH, also known as N-alpha-benzyloxycarbonyl-L-norleucine, is a synthetic amino acid derivative. It is formed by attaching a benzyloxycarbonyl (Z) protecting group to the amino group (N-alpha) of L-norleucine, a naturally occurring amino acid with one additional carbon atom compared to leucine []. Z-Nle-OH is a key building block used in peptide synthesis, particularly in the creation of research peptides and potential drug candidates [].


Molecular Structure Analysis

Z-Nle-OH has a linear molecular structure with several key features:

  • Central Carbon Chain: The core structure consists of a seven-carbon chain. The first carbon (C-1) is bonded to a benzyloxycarbonyl group (C6H5CH2OCO-), the second carbon (C-2) holds the amino group (attached to the protecting group), and the remaining carbons (C-3 to C-7) form a straight chain [].
  • Amino Acid Moiety: The C-terminus (C-7) of the chain is linked to a carboxylic acid group (COOH), characteristic of amino acids [].
  • Chirality: The L-configuration of norleucine refers to the specific spatial arrangement of its side chain. The amino group, the carboxylic acid group, and the side chain (a hydrogen atom in this case) are all attached to different positions on the second carbon (C-2) [].

Chemical Reactions Analysis

  • Peptide Bond Formation: During peptide synthesis, the Z-protecting group of Z-Nle-OH is selectively removed under specific conditions (e.g., using trifluoroacetic acid) to reveal the free amino group. This free amino group can then react with the C-terminal carboxylic acid group of another amino acid to form a peptide bond, linking the two amino acids []. This process is repeated to create a desired peptide sequence.

Physical And Chemical Properties Analysis

  • Physical State: Likely a white powder at room temperature, similar to other Z-protected amino acids [].
  • Solubility: Presumed to be soluble in organic solvents commonly used in peptide synthesis, such as dichloromethane and dimethylformamide, due to the presence of the benzyloxycarbonyl group [].
  • Melting Point and Boiling Point: Data unavailable.
  • Stability: The Z-protecting group offers stability to the amino group, making it resistant to reactions that might occur during peptide synthesis [].

Z-Nle-OH is likely to be similar in safety hazards to other Z-protected amino acids. Here are some general considerations:

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes due to its chemical properties [].
  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract [].
  • Proper Handling: Standard laboratory safety practices for handling chemicals should be followed when working with Z-Nle-OH [].

XLogP3

2.9

Dates

Modify: 2023-08-15

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